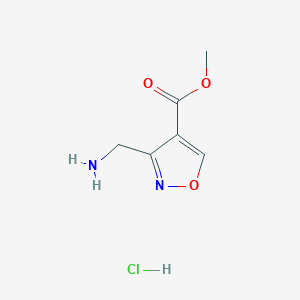

methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3.ClH/c1-10-6(9)4-3-11-8-5(4)2-7;/h3H,2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFERCKUIHXTEKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CON=C1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromomethyl Precursor Synthesis

Purification Strategies

-

Crystallization: Ethanol/water mixtures yield >98% pure hydrochloride salt.

-

Chromatography: Silica gel with hexanes/ethyl acetate (3:1) removes unreacted amines.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Radical Bromination | High selectivity | Requires toxic CCl₄ | 62% |

| AgClO₄-Catalyzed Amination | Short reaction time | Silver waste disposal issues | 78% |

| Continuous Flow | Scalable, low waste | High initial equipment cost | 70% |

Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity:

-

NMR Spectroscopy:

-

Mass Spectrometry:

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents onto the oxazole ring or the aminomethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Structural Characteristics

Molecular Formula : C₆H₈N₂O₃

SMILES Notation : COC(=O)C1=CON=C1CN

InChI Key : ZSJKIYDUOSSUNP-UHFFFAOYSA-N

The compound features an oxazole ring, which is known for its biological activity and versatility in drug design. The presence of the carboxylate group enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests it may exhibit pharmacological properties such as:

- Antimicrobial Activity : Compounds containing oxazole rings have shown promise as antimicrobial agents due to their ability to inhibit bacterial growth.

- Anti-inflammatory Properties : Research indicates that oxazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Drug Design and Development

The compound serves as a scaffold for designing new drugs targeting specific biological pathways. Its unique structure allows for:

- Modification for Enhanced Activity : By altering substituents on the oxazole ring or carboxylate group, researchers can optimize pharmacokinetic and pharmacodynamic properties.

- Targeting Specific Receptors : Studies have explored its interaction with various receptors involved in disease mechanisms, potentially leading to novel therapeutic strategies.

Case Study 1: Antimicrobial Properties

A study reported the synthesis of oxazole derivatives, including this compound, demonstrating significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis, highlighting its potential as an antibiotic candidate .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the compound's role in inhibiting pro-inflammatory cytokines in vitro. Results indicated that treatment with this compound led to a reduction in IL-6 and TNF-alpha levels in cultured macrophages, suggesting its utility in managing autoimmune conditions .

Comparative Data Table

Mechanism of Action

The mechanism by which methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biological processes. The molecular targets and pathways involved can vary, but often include binding to active sites or altering signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The table below compares the target compound with two structurally related molecules:

Structural Analysis

Target Compound vs. Compound 1

- Core Heterocycle: Both share the 1,2-oxazole ring, but Compound 1 features a bulkier 2-aminopropan-2-yl substituent at position 3 compared to the aminomethyl group in the target compound .

- Its higher molecular weight (184.19 g/mol vs. 156.14 g/mol) may also lower solubility in polar solvents.

- Amine Functionality : The target compound’s primary amine (NH₂⁺) offers greater hydrogen-bonding capacity than Compound 1’s secondary amine (NH⁺), which could influence interactions in biological systems .

Target Compound vs. Compound 2

- Heterocycle : Compound 2 replaces the 1,2-oxazole with a 1,2,4-oxadiazole , introducing an additional nitrogen atom. This alters electronic properties, as oxadiazoles are stronger electron-withdrawing groups .

- Substituents: Compound 2’s ethyl and methylaminomethyl groups increase lipophilicity (XLogP3 = 0.4 ) compared to the target compound’s polar aminomethyl group.

- Polarity : The higher topological polar surface area (51 Ų) of Compound 2 suggests reduced membrane permeability relative to the target compound, which lacks reported TPSA data .

Biological Activity

Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxazole ring structure, which is known for its diverse biological activities. The presence of the amino and carboxylate functional groups enhances its interaction with biological targets, making it a promising candidate for drug development.

The compound's mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or activator of these targets, leading to various biological responses. For instance, oxazole derivatives have been shown to exhibit inhibitory effects on enzymes involved in metabolic pathways, which can be crucial in treating diseases like cancer and inflammation .

Antimicrobial Activity

Research has demonstrated that oxazole derivatives possess significant antimicrobial properties. For example, studies have reported the Minimum Inhibitory Concentration (MIC) values of various oxazole compounds against different fungal strains:

| Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | Aspergillus niger |

|---|---|---|---|---|

| 11 | 1.6 | 1.6 | 3.2 | 1.6 |

| 12 | 0.8 | 0.8 | 3.2 | 0.8 |

These results indicate that this compound could exhibit similar antimicrobial efficacy, warranting further investigation .

Anticancer Activity

Several studies have highlighted the anticancer potential of oxazole derivatives. A systematic review identified various oxazole compounds that showed promising cytotoxic effects against multiple cancer cell lines. For instance, certain derivatives exhibited IC50 values as low as against human cancer cell lines, indicating potent antiproliferative activity .

Case Studies and Research Findings

- Anticancer Screening : A study evaluated a series of substituted oxazoles for their anticancer activity against human neuroblastoma SH-SY5Y cells. The results indicated that some compounds had favorable pharmacokinetic profiles and significant target engagement in vitro .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of oxazole derivatives against various bacterial strains. The findings revealed that specific derivatives not only inhibited bacterial growth but also showed lower toxicity towards mammalian cells compared to standard antibiotics .

- Mechanistic Studies : Research into the mechanism of action revealed that certain oxazole compounds could inhibit key metabolic enzymes involved in cancer progression and inflammation pathways, suggesting their potential as therapeutic agents in these areas .

Q & A

Synthesis and Purification

Q: What are the optimal synthetic routes and purification strategies for methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride? A: This compound is likely synthesized via cyclocondensation of β-keto esters with nitriles or through functionalization of preformed oxazole rings. A plausible method involves introducing the aminomethyl group via reductive amination of a ketone intermediate. Purification typically employs recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography using silica gel with dichloromethane/methanol gradients. Hydrochloride salts require careful drying under vacuum to avoid deliquescence .

Structural Characterization

Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the oxazole ring, ester group, and aminomethyl proton environments.

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- HPLC: Purity assessment using reverse-phase columns (C18) with UV detection at 210–260 nm.

- X-ray Crystallography: For absolute configuration determination, if single crystals are obtained .

Stability and Storage

Q: What are the critical storage conditions to maintain the compound’s stability? A: The hydrochloride salt is hygroscopic and prone to hydrolysis. Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Avoid exposure to moisture or basic conditions, which may degrade the ester or aminomethyl groups. Regular stability testing via TLC or HPLC is recommended .

Reactivity and Derivatization

Q: Which functional groups in this compound are most reactive for further modification? A:

- Aminomethyl (–CH₂NH₂): Susceptible to acylation, alkylation, or Schiff base formation.

- Ester (–COOMe): Hydrolyzable to carboxylic acid under acidic/basic conditions.

- Oxazole Ring: Electrophilic substitution at C5 (if unsubstituted) or coordination with metal catalysts .

Applications in Medicinal Chemistry (Advanced)

Q: How is this compound utilized in designing enzyme inhibitors or bioactive molecules? A: The oxazole core is a common pharmacophore in kinase inhibitors and antimicrobial agents. The aminomethyl group can be functionalized to enhance target binding (e.g., hydrogen bonding with catalytic residues). For example, similar oxazole derivatives act as intermediates in synthesizing articaine analogs, as seen in impurity profiling studies .

Addressing Contradictory Reactivity Data (Advanced)

Q: How to resolve discrepancies in reported reactivity of the aminomethyl group? A: Contradictions may arise from varying reaction conditions (pH, solvent polarity) or protective group strategies. Methodological steps:

Control Experiments: Repeat reactions under inert atmospheres to exclude oxidation.

Protecting Groups: Use Boc or Fmoc groups to isolate reactivity.

Computational Analysis: DFT calculations to predict nucleophilicity under different conditions .

Computational Modeling (Advanced)

Q: How can molecular docking elucidate this compound’s interactions with biological targets? A:

- Docking Software (AutoDock, Schrödinger): Simulate binding to active sites (e.g., bacterial enoyl-ACP reductase).

- Key Interactions: Oxazole’s π-stacking with aromatic residues; protonated aminomethyl forming salt bridges.

- Validation: Compare docking scores with bioassay data from structurally related compounds .

Solubility and Formulation Challenges (Advanced)

Q: What strategies improve aqueous solubility for in vivo studies? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.